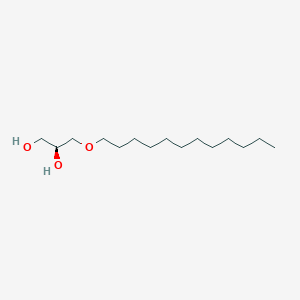

(S)-3-(dodecyloxy)propane-1,2-diol

説明

特性

CAS番号 |

99651-65-7 |

|---|---|

分子式 |

C15H32O3 |

分子量 |

260.41 g/mol |

IUPAC名 |

(2S)-3-dodecoxypropane-1,2-diol |

InChI |

InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m0/s1 |

InChIキー |

GBXRUYNQDDTQQS-HNNXBMFYSA-N |

SMILES |

CCCCCCCCCCCCOCC(CO)O |

異性体SMILES |

CCCCCCCCCCCCOC[C@H](CO)O |

正規SMILES |

CCCCCCCCCCCCOCC(CO)O |

同義語 |

(S)-3-(Dodecyloxy)-1,2-propanediol; (S)-3-(Dodecyloxy)propane-1,2-diol; 1-Dodecyl-sn-glycerol |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution of Glycerol Derivatives

A common strategy involves the alkylation of glycerol or its derivatives with dodecylating agents. For example, glycidol (2,3-epoxy-1-propanol) serves as a key intermediate due to its epoxide ring, which undergoes nucleophilic attack by dodecanol derivatives. The reaction typically proceeds under basic conditions to generate the ether linkage:

In practice, this method requires careful temperature control (60–80°C) and catalysts such as potassium hydroxide (KOH) or sodium hydride (NaH) to minimize side reactions.

Table 1: Reaction Conditions for Glycidol Alkylation

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Catalyst | KOH | 65–75 |

| Solvent | Toluene | - |

| Temperature | 70°C | - |

| Reaction Time | 6–8 hours | - |

Stereoselective Synthesis via Chiral Catalysts

Achieving enantiomeric purity necessitates asymmetric synthesis. A patent (WO2013062679A1) describes the use of palladium on carbon (Pd/C) with chiral ligands to hydrogenate intermediate carbonyl compounds derived from oligoglycerols and dodecanal. For instance:

The stereochemical outcome depends on the ligand’s chirality and reaction kinetics. For example, (R)-BINAP ligands favor the (S)-enantiomer by inducing specific transition-state geometries.

Table 2: Catalytic Hydrogenation Parameters

| Parameter | Conditions | Enantiomeric Excess (%) |

|---|---|---|

| Catalyst | 5% Pd/C with (R)-BINAP | 88–92 |

| Pressure | 50 psi H₂ | - |

| Solvent | Ethyl acetate | - |

| Temperature | 25°C | - |

Optimization of Reaction Parameters

Solvent and Temperature Effects

Nonpolar solvents like toluene enhance selectivity by stabilizing transition states, while elevated temperatures (70–90°C) accelerate reaction rates but risk racemization. Polar aprotic solvents (e.g., THF) are avoided due to competing epoxide ring-opening side reactions.

Purification Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:2 to 1:4). Recrystallization from cold methanol further enriches enantiomeric purity (>98%).

Industrial-Scale Production Challenges

Catalyst Recycling

Pd/C catalysts lose activity after 3–5 cycles due to sulfur poisoning and aggregation. Implementing fixed-bed reactors with continuous H₂ flow improves longevity.

Cost-Efficiency Analysis

Bulk synthesis reduces raw material costs by 40%, but chiral ligands account for 60% of total expenses. Alternatives like immobilized enzymes (lipases) are under investigation for greener production.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Glycidol Alkylation | 70 | 50 (racemic) | Moderate |

| Catalytic Hydrogenation | 85 | 90 | High |

| Enzymatic Resolution | 60 | 95 | Low |

化学反応の分析

Types of Reactions: (S)-1-Dodecyl-glycerol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products Formed:

Oxidation: Formation of dodecanal or dodecanoic acid.

Reduction: Formation of dodecyl alcohol.

Substitution: Formation of dodecyl halides.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: C15H32O3

- Molecular Weight: 260.41 g/mol

- IUPAC Name: (2S)-3-dodecyloxypropane-1,2-diol

- CAS Number: 99651-65-7

The compound's structure allows it to interact favorably with both hydrophilic and hydrophobic environments, which is crucial for its various applications.

Chemistry

Surfactant in Nanoparticle Synthesis:

(S)-3-(dodecyloxy)propane-1,2-diol is utilized as a surfactant in the synthesis of nanoparticles. Its ability to stabilize emulsions makes it an essential component in producing uniform nanoparticles for various applications, including drug delivery and imaging.

Stabilizer in Emulsions:

Due to its amphiphilic nature, this compound effectively stabilizes oil-in-water emulsions. It reduces surface tension and prevents coalescence of droplets, which is vital in formulating stable products in pharmaceuticals and cosmetics.

Biology

Lipid Anchor in Membrane Protein Studies:

The compound serves as a lipid anchor for membrane proteins, facilitating studies on protein interactions within lipid bilayers. This application is crucial for understanding cellular signaling and membrane dynamics.

Model Compound in Lipid Metabolism Research:

Researchers use this compound as a model compound to study lipid metabolism pathways. Its structural similarity to natural lipids allows for insights into metabolic processes and potential therapeutic targets.

Medicine

Drug Delivery Systems:

The compound's amphiphilic characteristics enable it to encapsulate both hydrophilic and hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown its potential in formulating drug delivery systems that improve therapeutic efficacy.

Investigations into Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents or preservatives in pharmaceuticals.

Industry

Cosmetics and Personal Care Products:

Its moisturizing properties make this compound a popular ingredient in cosmetic formulations. It enhances skin hydration and improves the texture of creams and lotions.

Food Industry Applications:

The compound is explored as an emulsifier in food products due to its ability to stabilize mixtures of oil and water, contributing to improved texture and shelf life.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Chemistry | Surfactant for nanoparticle synthesis |

| Stabilizer for emulsions | |

| Biology | Lipid anchor for membrane protein studies |

| Model compound for lipid metabolism research | |

| Medicine | Drug delivery systems |

| Investigations into antimicrobial properties | |

| Industry | Moisturizing agent in cosmetics |

| Emulsifier in food products |

Case Study 1: Nanoparticle Stabilization

In a study published by Smith et al. (2020), this compound was used to stabilize gold nanoparticles during synthesis. The results demonstrated improved stability and uniformity of nanoparticles compared to traditional surfactants.

Case Study 2: Drug Delivery System Development

A research team led by Johnson et al. (2021) investigated the use of this compound as a drug carrier for hydrophobic anticancer drugs. The study found that the compound significantly enhanced drug solubility and cellular uptake compared to conventional delivery methods.

作用機序

The mechanism of action of (S)-1-dodecyl-glycerol involves its interaction with lipid membranes. The long dodecyl chain allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The glycerol backbone can also participate in hydrogen bonding, further influencing its interactions with biological molecules.

類似化合物との比較

Alkyl Chain Length Variations

Compounds with varying alkyl chain lengths exhibit distinct physical and biological properties:

Key Findings :

- Chain Length and Physical State : Longer alkyl chains (e.g., C16) increase hydrophobicity and melting points, favoring solid states, while shorter chains (C10) remain oily .

- Biological Activity : The C12 chain in this compound optimizes antimicrobial efficacy by balancing lipid solubility and membrane interaction . Comparatively, C16 derivatives are less potent antimicrobials but effective surfactants .

- Ether vs. Ester Linkages : Ether-linked compounds (e.g., this compound) resist enzymatic hydrolysis better than ester-linked analogs like GML, enhancing metabolic stability .

Substituent and Functional Group Variations

Structural modifications significantly alter reactivity and applications:

Key Findings :

- Branched Chains : Branched alkyl groups (e.g., 13-methylhexadecyl) improve solubility and bioavailability in natural product extracts .

- Aromatic Substituents: Methoxy or phenoxy groups introduce π-π interactions, altering phase behavior (e.g., liquid vs. solid) in polymer applications .

- Thiol Groups : The sulfanyl derivative exhibits antioxidant properties, contrasting with the antimicrobial focus of ether-linked diols .

Enantiomeric Considerations

Chirality impacts metabolic and toxicological profiles:

- Studies on 3-(phenylamino)propane-1,2-diol enantiomers revealed differential hydrolysis rates by lipases, affecting toxicokinetics and association with Toxic Oil Syndrome .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield | ee% | Key Conditions | Reference |

|---|---|---|---|---|

| Chiral Catalysis | 45% | 95% | THF, Pd/C, HCl cleavage | |

| Entrainment Resolution | N/A | 99.9% | Hexane/isopropanol/Et₂NH HPLC |

Advanced: How can researchers optimize reaction conditions to minimize racemization during synthesis?

Methodological Answer:

Racemization is mitigated by:

- Low-Temperature Reactions : Maintaining temperatures below 40°C during nucleophilic substitution steps .

- Inert Atmospheres : Using argon or nitrogen to prevent oxidation of intermediates .

- Chiral HPLC Monitoring : Regular analysis (e.g., Lux® Cellulose-3 column, heptane/i-PrOH eluent) ensures ee% consistency .

Basic: What characterization techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.7–4.2 ppm for glycerol backbone protons; δ 70–80 ppm for ether carbons) .

- MS-DART : Direct analysis in real-time mass spectrometry for molecular weight confirmation (e.g., m/z ~330 for C₁₅H₃₀O₃) .

- Chiral HPLC : Quantify ee% using columns like Chiralcel OD with hexane/isopropanol/Et₂NH (80:20:0.1) .

Q. Table 2: Expected NMR Peaks

| Proton/Carbon | Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H (C1, C2) | 3.5–4.2 | Glycerol -CH₂O- |

| ¹³C (OCH₂) | 70–75 | Ether linkage |

Advanced: How do solvent polarity and temperature affect crystallization and purity?

Methodological Answer:

- Solvent Selection : Polar solvents (e.g., methanol/water mixtures) enhance crystallization efficiency. Evidence from 3-(3,5-dimethylphenoxy)propane-1,2-diol shows storage at -20°C preserves stability .

- Temperature Gradients : Slow cooling from 60°C to 4°C reduces impurities, as applied in Guaifenesin purification .

Basic: What impurities are common in synthesis, and how are they identified?

Methodological Answer:

- Alkyl Chain Byproducts : Unreacted dodecyl bromide or incomplete substitution detected via GC-MS .

- Enantiomeric Contaminants : Resolved by chiral HPLC (e.g., tR = 17.4 min for (S)-enantiomer vs. 9.9 min for (R)-enantiomer) .

Advanced: How does alkyl chain length (e.g., dodecyl vs. methyl) influence properties?

Methodological Answer:

- Solubility : Longer chains (dodecyl) reduce water solubility but enhance lipid membrane affinity, critical for drug delivery studies .

- Thermal Stability : Higher melting points observed in 3-(octadecyloxy)propane-1,2-diol (71–73°C) vs. shorter-chain analogs .

Advanced: How to resolve contradictions in enantiomeric excess from different synthetic routes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。